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Get Quote

lodinated heterocyclic compounds are pivotal intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical indus

\

bond serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchw:
new carbon-carbon and carbon-heteroatom bonds. Ethyl 5-hydroxynicotinate, a substituted pyridine, is an attractive starting material. The introductior
its scaffold significantly enhances its utility as a building block for novel therapeutic agents and functional materials.

The pyridine ring is inherently electron-deficient, which typically makes it resistant to electrophilic aromatic substitution.[1] However, the presence of tl
hydroxyl group at the 5-position fundamentally alters this reactivity, directing electrophilic attack to the ortho and para positions (C4 and C6). This guic
overview of established and reliable methods for the regioselective iodination of ethyl 5-hydroxynicotinate, designed for researchers and process che
development. We will explore the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analy:
selection of the optimal synthetic route.

Method 1: Electrophilic lodination with N-lodosuccinimide (NIS)

N-lodosuccinimide (NIS) is a mild and highly effective electrophilic iodinating agent, valued for its ease of handling and high reactivity toward activate
[3] For substrates like ethyl 5-hydroxynicotinate, where the hydroxyl group provides strong activation, NIS is often the reagent of choice for achieving
iodination.[4]

Expertise & Causality: The Role of Acid Catalysis

While NIS can iodinate highly activated arenes on its own, its electrophilicity is dramatically enhanced in the presence of an acid catalyst.[5] Protic ac
trifluoroacetic acid (TFA), protonate the succinimide carbonyl oxygen, which inductively withdraws electron density from the nitrogen-iodine bond. Thi
the N-1 bond and generates a more potent "I+" character, making the iodine atom significantly more susceptible to nucleophilic attack by the electron-
activation allows the reaction to proceed under mild conditions, often at room temperature, minimizing potential side reactions.[6]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the acid-catalyzed activation of NIS and the subsequent electrophilic substitution, along with a typical experimental v

“dot
digraph "NIS Mechanism" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#20
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Mechanism of Acid-Catalyzed NIS lodination.

" “dot
digraph "NIS Workflow" {
graph [rankdir="TB", splines=true, nodesep=0.5];
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Experimental Workflow for NIS lodination.

Protocol 1: lodination using NIS and TFA

Materials:

« Ethyl 5-hydroxynicotinate

* N-lodosuccinimide (NIS)[2]

 Trifluoroacetic acid (TFA)

» Acetonitrile (MeCN), anhydrous

« Ethyl acetate (EtOAc)

» Saturated aqueous sodium thiosulfate (Na2S20s) solution

« Saturated aqueous sodium bicarbonate (NaHCO3) solution

« Brine (saturated ag. NaCl)

* Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

Procedure:

« In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve ethyl 5-hydroxynicotinate (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M ci
» Cool the stirred solution to 0 °C using an ice-water bath.

¢ Add N-lodosuccinimide (1.1 eq) to the solution in one portion.

» Add trifluoroacetic acid (0.1-0.2 eq) dropwise to the reaction mixture.[5]

« Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquit
Mass Spectrometry (LC-MS).

« Upon completion, dilute the mixture with ethyl acetate.
« Wash the organic layer sequentially with saturated aqueous Na=S20s (to quench excess iodine), saturated aqueous NaHCOs3, and brine.
« Dry the organic layer over anhydrous MgSOs4, filter, and concentrate under reduced pressure.

« Purify the crude residue by flash column chromatography on silica gel to afford the desired iodinated product.

Data Summary: NIS lodination
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Parameter Condition Rationale /| Comment

Acetonitrile is a common choice due to its ¢

Solvent Acetonitrile, DMF, CH2Cl2 . .
ability to dissolve reactants.
The reaction is typically exothermic; starting
Temperature 0 °C to Room Temp.
for better control.
) A slight excess ensures complete consump
Equivalents of NIS 1.05-1.2eq i X
starting material.
Catalyst Trifluoroacetic Acid (TFA) 10-20 mol% is usually sufficient to activate
Typical Yield 75-95% Yields are generally high for activated syste
. o . The -OH group directs ortho/para. Steric hit
Regioselectivity C4 or C6 position

favor one position over the other.

Method 2: Direct lodination with lodine and an Oxidant

Using molecular iodine (I2) in combination with a strong oxidizing agent is a classic, cost-effective method for the iodination of aromatic compounds.[i
to convert Iz into a more potent electrophilic species, such as the iodonium ion (I*) or a hypoiodite intermediate, which can then attack the activated p

Expertise & Causality: The lodine/Periodic Acid System

A robust and widely cited system for this transformation employs periodic acid (HslOs) as the oxidant.[8] The reaction between iodine and periodic aci
iodinating species. This method is particularly effective for activated aromatic rings and proceeds under acidic conditions, which are well-tolerated by
substrate. The overall reaction is clean, with water being the primary byproduct.[8] Alternative oxidants like hydrogen peroxide can also be used, oftel
providing a greener alternative.[9][10]

Visualizing the Reaction Pathway

“dot

digraph "Iodine Oxidant Mechanism" {
graph [rankdir="TB", splines=true, nodesep=0.5, label="Generation of Electrophilic Iodine Species", labello
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#20
edge [fontname="Arial", fontsize=9, color="#5F6368"];

lodination via In-Situ Generation of Electrophile.

Protocol 2: lodination using lodine and Periodic Acid

This protocol is adapted from the well-established procedure for iodinating activated arenes.[8]
Materials:

« Ethyl 5-hydroxynicotinate

o lodine (l2)

» Periodic acid dihydrate (HsIOs-2H20)

 Glacial acetic acid

o Sulfuric acid (H2SQa4), concentrated

» Deionized water

« Sodium sulfite (Na2S0s)
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Procedure:
« To a three-necked flask equipped with a condenser and thermometer, add ethyl 5-hydroxynicotinate (1.0 eq), iodine (0.4 eq), and periodic acid dihy

« Prepare the reaction solvent by carefully adding concentrated H2SOa (e.g., 3 mL per 100 mL of acetic acid) to glacial acetic acid containing a small
20 mL per 100 mL of acetic acid).

« Add the acidic solvent mixture to the flask containing the reactants. The mixture should turn a deep purple color.
« Heat the reaction mixture to 65-70 °C with vigorous stirring. The reaction is typically complete within 1-3 hours, signaled by the disappearance of tr
» Cool the reaction mixture to room temperature and pour it into a beaker containing a large volume of cold water (approx. 2.5x the reaction volume)

A precipitate of the crude product should form. Collect the solid by vacuum filtration.

« Wash the collected solid thoroughly with water, followed by a wash with a dilute aqueous solution of sodium sulfite to remove any residual iodine.

e The crude product can be further purified by recrystallization (e.g., from ethanol/water) or by column chromatography.

Data Summary: I2/Oxidant Methods

Parameter I2 | HslOs System I2 | H202 System

Solvent Glacial Acetic Acid Acetic Acid, Methanol[6]

Catalyst Sulfuric Acid Sulfuric Acid[9]

Temperature 60-75 °C[8] Room Temp. to 50 °C[10]

Advantages Robust, high-yielding, well-established. Greener oxidant, milder conditions possible
Disadvantages Requires heating, strong acid. Can be less efficient for some substrates.
Typical Yield 80-90% 70-85%

Method 3: Indirect lodination via the Sandmeyer Reaction

The Sandmeyer reaction is a powerful, albeit indirect, method for introducing a variety of substituents, including iodine, onto an aromatic ring.[11] The
converting a primary aromatic amine into a diazonium salt, which is then displaced by an iodide nucleophile, typically from potassium iodide (KI).[12][
primary advantage is its predictable and often exclusive regioselectivity, dictated entirely by the position of the starting amino group.

Expertise & Causality: Mechanism and Scope

The transformation occurs in two distinct stages. First, the aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a stro
temperatures (0-5 °C) to form the diazonium salt.[14] This intermediate is generally unstable and is used immediately. In the second stage, the diazor
added to a solution of potassium iodide. The diazonium group is an excellent leaving group (releasing N2 gas), and its displacement by iodide procee
the need for the copper catalyst typically required for other Sandmeyer reactions (e.g., chlorination or bromination).[15]

To apply this method to ethyl 5-hydroxynicotinate, one would need to start with an amino-substituted precursor, such as ethyl 6-amino-5-hydroxynicot
5-hydroxynicotinate.

Visualizing the Sandmeyer Workflow

“dot
digraph "Sandmeyer Workflow" {
graph [rankdir="TB", splines=true, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#20
edge [fontname="Arial", fontsize=10, color="#5F6368"1];

General Workflow for the Sandmeyer lodination.
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Protocol 3: General Procedure for Sandmeyer lodination

Materials:

Ethyl amino-5-hydroxynicotinate precursor
Sodium nitrite (NaNOz2)

Potassium iodide (KI)

Hydrochloric acid (HCI) or Sulfuric acid (H2SOa4)
Deionized water

Sodium thiosulfate (Na2S203)

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

Procedure: Part A: Diazotization

Suspend the starting amino-nicotinate (1.0 eq) in an aqueous solution of HCI or H2SOa4 (3.0 eq).

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

Add the NaNO: solution dropwise to the cooled amine suspension, ensuring the temperature is strictly maintained below 5 °C.[12]

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part B: lodide Displacement

In a separate flask, dissolve potassium iodide (1.5-3.0 eq) in water.

Slowly add the cold diazonium salt solution from Part A to the Kl solution with stirring. Vigorous gas evolution (Nz) may be observed.

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours until gas evolution ceases.[12]

If a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent like EtOAc or DCM.

Wash the organic extract with aqueous Na2S20s solution to remove excess iodine, then with brine.

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Comparative Summary and Strategic Selection

Feature Method 1: NIS /| TFA Method 2: Iz | Oxidant Method 3: Sandmeyer R
Starting Material Ethyl 5-hydroxynicotinate Ethyl 5-hydroxynicotinate Ethyl amino-5-hydroxynicoti
Reagent Type Mild electrophile Strong electrophile (in situ) Nucleophilic displacement
Key Advantage Mild conditions, high yield, easy workup. Low-cost reagents, robust. Excellent, predictable regio:

. ) . . . Requires specific amino pre
Key Disadvantage Higher reagent cost. Requires heating and strong acids. . .

unstable intermediate.
Regiocontrol Good (C4/C6), but mixtures possible. Good (C4/C6), but mixtures possible. Absolute (defined by startin
S ) . . . When a specific regioisome

Best For Rapid, high-yield lab-scale synthesis. Large-scale, cost-sensitive synthesis.

and the amine is available.
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Conclusion

The iodination of ethyl 5-hydroxynicotinate can be successfully achieved through several reliable synthetic methods. For general laboratory applicatic
conditions and high yields are paramount, N-lodosuccinimide with a catalytic amount of acid is the preferred method. For large-scale and cost-driven
iodination using molecular iodine and an oxidant like periodic acid offers a robust and economical alternative. Finally, when absolute regiochemical cc
the requisite amino-precursor is accessible, the Sandmeyer reaction provides an unparalleled level of precision. The choice of method will ultimately
project goals, scale, cost constraints, and the desired isomeric purity of the final product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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